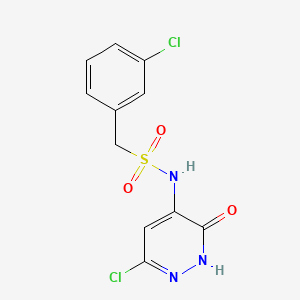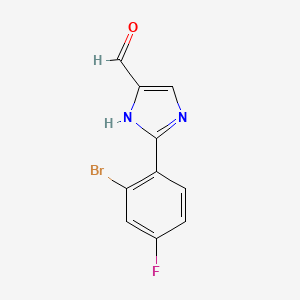![molecular formula C10H19F6N2P B13684594 (E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)](/img/structure/B13684594.png)
(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V) is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino group, and a hexafluorophosphate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V) typically involves multiple steps. One common method includes the reaction of cyclopropylamine with dimethylaminoacetaldehyde under controlled conditions to form the intermediate. This intermediate is then reacted with methylmethanaminium hexafluorophosphate(V) to yield the final product. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine derivatives: Compounds with similar cyclopropyl groups and amine functionalities.
Dimethylamino compounds: Molecules containing dimethylamino groups with various structural modifications.
Hexafluorophosphate salts: Compounds with hexafluorophosphate anions and different cationic structures.
Uniqueness
(E)-N-[2-Cyclopropyl-3-(dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate(V) is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Propiedades
Fórmula molecular |
C10H19F6N2P |
|---|---|
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
[2-cyclopropyl-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C10H19N2.F6P/c1-11(2)7-10(8-12(3)4)9-5-6-9;1-7(2,3,4,5)6/h7-9H,5-6H2,1-4H3;/q+1;-1 |
Clave InChI |
CZEAWPORZGWBCP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)C1CC1.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)









![6-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13684574.png)


